N-Isopropylammelide serves as a substrate for the enzyme N-isopropylammelide isopropylaminohydrolase (AtzC) Wikipedia. This enzyme plays a crucial role in the biodegradation of atrazine by certain bacteria. AtzC breaks down N-isopropylammelide into cyanuric acid and isopropylamine Wikipedia. Research on AtzC and its enzymatic activity helps scientists understand the mechanisms of atrazine degradation in the environment Journal of Biological Chemistry, 2004: .
Studies investigating N-isopropylammelide contribute to a broader understanding of atrazine degradation pathways in microorganisms. Atrazine is a persistent herbicide, and research on its breakdown products like N-isopropylammelide helps scientists develop strategies for bioremediation of atrazine-contaminated environments FEMS Microbiology Reviews, 2 (2003), 167–189.
Research on N-isopropylammelide can also involve studying the structure and function of AtzC. By analyzing how N-isopropylammelide interacts with the enzyme's active site, scientists can gain insights into the catalytic mechanism of AtzC PLOS ONE, 2013: . This knowledge can be valuable for developing new enzymes or improving the efficiency of existing ones for environmental applications.
N-Isopropylammelide is a compound classified as a dihydroxy-1,3,5-triazine, characterized by the presence of an N-isopropyl substituent on the ammelide structure. Its chemical formula is , with an average molecular weight of approximately 170.171 g/mol. The compound belongs to the broader category of organic compounds known as n-aliphatic s-triazines, which are derivatives of 1,3,5-triazines featuring nitrogen atoms in the aromatic ring . The systematic name for N-isopropylammelide is 6-(isopropylamino)-1,3,5-triazine-2,4-diol .
The biological activity of N-isopropylammelide is primarily linked to its role in the degradation of herbicides like atrazine. It participates in a pathway that mineralizes atrazine through sequential removal of side chains, including chlorine and amine groups . This process is crucial for bioremediation efforts aimed at detoxifying environments contaminated with such compounds.
Synthesis methods for N-isopropylammelide typically involve the modification of existing triazine structures. While specific detailed protocols are often proprietary or not widely published, general methods may include:
Further research into specific synthetic pathways can yield optimized methods for producing this compound.
N-Isopropylammelide has applications primarily in environmental chemistry and bioremediation. Its ability to degrade toxic herbicides makes it valuable for:
Studies on N-isopropylammelide's interactions focus on its enzymatic pathways and its role in microbial metabolism. Research has shown that enzymes like N-isopropylammelide isopropylaminohydrolase are crucial for its breakdown and transformation within microbial systems . Understanding these interactions aids in developing bioremediation strategies that leverage microbial communities capable of degrading triazine compounds.
N-Isopropylammelide shares structural similarities with other triazine derivatives. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ammelide | Dihydroxy-1,3,5-triazine | Lacks the isopropyl group; simpler structure |
Atrazine | Chloro-s-triazine | Contains chlorine; widely used herbicide |
Hydroxyatrazine | Hydroxy derivative of atrazine | Less toxic; intermediate in atrazine degradation |
Isopropylaminohydrolase | Enzyme | Catalyzes reactions involving N-isopropylammelide |
N-Isopropylammelide's uniqueness lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds. Its role in biodegradation processes highlights its significance in environmental chemistry.
N-Isopropylammelide is a triazine derivative with the molecular formula C₆H₁₀N₄O₂ and a molecular weight of 170.17 g/mol. Its systematic IUPAC name is 6-(isopropylamino)-1,3,5-triazine-2,4-diol, though it is also referenced by several synonyms (Table 1).
Table 1: Synonyms and Identifiers of N-Isopropylammelide
Identifier | Value |
---|---|
CAS Registry Number | 35200-63-6 |
ChemSpider ID | 389886 |
PubChem CID | 441083 |
KEGG ID | C06553 |
Alternative Names | OOIT, N-isopropyl_ammelide |
N-Isopropylammelide belongs to the dihydroxy-1,3,5-triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms (s-triazine core). Key functional groups include:
The SMILES notation for the compound is CC(C)NC1=NC(=O)NC(=O)N1, reflecting its isopropylamino and hydroxyl substituents. X-ray crystallography studies confirm a planar triazine ring with hydrogen-bonding interactions between hydroxyl and amine groups, stabilizing the structure.
N-Isopropylammelide exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its low aqueous solubility is attributed to strong intramolecular hydrogen bonding.
The compound is stable under ambient conditions but undergoes hydrolysis in acidic or alkaline environments. Hydrolysis products include cyanuric acid and isopropylamine, mediated by enzymes such as AtzC in microbial degradation pathways.
Biodegradation Pathway:
N-Isopropylammelide is an intermediate in the microbial degradation of atrazine. The enzyme AtzB converts hydroxyatrazine to N-isopropylammelide, which is further hydrolyzed by AtzC.
Chemical Synthesis:
Equation:
$$
\text{Cyanuric chloride} + \text{Isopropylamine} \xrightarrow{\text{Anhydrous}} \text{2,4-Dichloro-6-isopropylamino-s-triazine} \xrightarrow{\text{Hydrolysis}} \text{N-Isopropylammelide}
$$
Table 2: Key Synthetic Routes and Derivatives
Method | Product | Application |
---|---|---|
Enzymatic hydrolysis | Cyanuric acid | Bioremediation studies |
Alkylation | O-Methyl/N-ethyl derivatives | Chromatography standards |
Metal complexation | Fe³⁺-triazine complexes | Catalysis research |
N-Isopropylammelide, a dihydroxy-1,3,5-triazine compound with the chemical formula C6H10N4O2 and molecular weight of 170.17 Daltons, serves as a critical intermediate in the biodegradation pathway of atrazine [1] [3]. This compound represents the second intermediate in the sequential degradation of atrazine, following hydroxyatrazine formation through dechlorination [5]. The metabolic pathway begins with the conversion of atrazine to hydroxyatrazine via a dechlorination reaction catalyzed by either atrazine chlorohydrolase (AtzA) in organisms like Pseudomonas species or triazine hydrolase (TrzN) in bacteria such as Arthrobacter species [11] [14].
Hydroxyatrazine is subsequently transformed into N-isopropylammelide through a deamination reaction catalyzed by hydroxyatrazine ethylaminohydrolase (AtzB), which removes the ethyl side chain and releases ethylamine [4] [5]. N-Isopropylammelide then undergoes further degradation by N-isopropylammelide isopropylaminohydrolase (AtzC), which cleaves the isopropylamine group to yield cyanuric acid [2] [6]. This step-wise degradation pathway represents a crucial mechanism by which soil microorganisms detoxify and utilize atrazine as a nitrogen source [15] [18].
The significance of N-isopropylammelide in atrazine metabolism lies in its position as the final intermediate before the formation of cyanuric acid, which is a common metabolite that can be further mineralized by various soil bacteria [7] [8]. The enzymatic conversion of N-isopropylammelide to cyanuric acid and isopropylamine represents a critical step in the complete mineralization of atrazine, as cyanuric acid serves as a branching point in the degradation pathway that can be further metabolized to carbon dioxide and ammonia by enzymes encoded by genes such as trzD, atzD, atzE, and atzF [15] [24].
Research has demonstrated that the genes encoding the enzymes responsible for atrazine degradation, including those that metabolize N-isopropylammelide, are often located on plasmids and can be transferred between different bacterial species, contributing to the widespread ability of soil microorganisms to degrade atrazine [11] [23]. The conservation of these genes across diverse bacterial genera suggests their evolutionary importance in adapting to environments contaminated with synthetic triazine compounds [14] [24].
N-Isopropylammelide isopropylaminohydrolase (AtzC), classified as EC 3.5.4.42 (formerly EC 3.5.99.4), is the enzyme responsible for catalyzing the hydrolytic cleavage of N-isopropylammelide to form cyanuric acid and isopropylamine [7] [8]. AtzC belongs to the amidohydrolase protein superfamily, which includes enzymes that catalyze the hydrolysis of amide or amine bonds in various substrates [6] [12]. The enzyme has been extensively characterized from Pseudomonas species strain ADP, where it has been shown to be a tetrameric protein with a subunit molecular weight of approximately 44,938 Da and a holoenzyme molecular weight of 174,000 Da [17] [20].
Structural studies have revealed that AtzC contains a zinc metal center that is essential for its catalytic activity [6] [17]. The zinc ion is coordinated by five amino acid residues: His60, His62, His217, His249, and Asp303 [17] [19]. Site-directed mutagenesis studies have demonstrated that substitution of His249 with alanine abolishes the enzyme's catalytic activity, highlighting the critical role of this residue in the hydrolytic mechanism [19]. The zinc ion in AtzC activates a water molecule for nucleophilic attack on the carbon-nitrogen bond of the substrate, similar to the mechanism observed in carbonic anhydrase and other members of the amidohydrolase family [17] [19].
Table 1: AtzC Enzyme Characteristics
Characteristic | Description |
---|---|
Enzyme Classification | EC 3.5.4.42 (formerly EC 3.5.99.4) |
Molecular Weight (Subunit) | 44,938 Da |
Holoenzyme Structure | Tetramer (174,000 Da) |
Metal Cofactor | Zn²⁺ (0.5 eq per subunit) |
Metal Binding Site | His60, His62, His217, His249, Asp303 |
Optimal pH | 7.0-8.0 |
Optimal Temperature | 30-37°C |
Inhibitors | 5-Azacytosine, Ammelines (competitive) |
AtzC exhibits remarkable substrate specificity, preferentially hydrolyzing N-substituted amino dihydroxy-s-triazines [5] [17]. Kinetic studies have demonstrated that AtzC has varying affinities and catalytic efficiencies for different N-substituted ammelide substrates [5] [20]. The enzyme shows a preference for substrates with linear N-alkyl groups compared to those with branched or cyclic alkyl groups [17] [20]. For instance, the catalytic efficiency (kcat/Km) of AtzC for N-ethylammelide is approximately 20-fold higher than for N-isopropylammelide, with values of 679 mM⁻¹s⁻¹ and 32.9 mM⁻¹s⁻¹, respectively [5] [17].
The substrate specificity of AtzC extends to various N-substituted ammelides, including those with methyl, propyl, butyl, and cyclic substituents [17] [20]. However, the catalytic activity (kcat) varies significantly depending on the nature of the N-substituent [5] [17]. Linear N-alkyl substituents generally result in higher catalytic activity compared to bulkier or cyclic substituents [17] [20]. For example, N-propylammelide and N-butylammelide exhibit kcat values of 15.0 s⁻¹ and 14.0 s⁻¹, respectively, while N-t-butylammelide and N-cyclohexylammelide show much lower kcat values of 0.9 s⁻¹ and 1.0 s⁻¹, respectively [17] [20].
The substrate specificity of AtzC is further demonstrated by its inability to hydrolyze ammelines (which have an amino group instead of a hydroxyl group at position 4 of the triazine ring) and 5-azacytosine [5] [17]. These compounds act as competitive inhibitors of AtzC, suggesting that they can bind to the active site but cannot undergo hydrolysis [17]. The specificity of AtzC for N-substituted ammelides highlights its evolutionary adaptation to the degradation of triazine herbicides and related compounds [6] [12].
The degradation of N-isopropylammelide has been observed in both Gram-positive and Gram-negative bacteria, with notable differences in the genetic organization and enzymatic machinery involved [11] [14]. In Gram-negative bacteria, such as Pseudomonas species strain ADP, the genes encoding the enzymes for atrazine degradation (atzA, atzB, and atzC) are typically located on a single plasmid, such as the pADP-1 plasmid [12] [23]. In contrast, Gram-positive bacteria, particularly Arthrobacter species, often possess a different gene for the initial dechlorination step (trzN instead of atzA), while retaining atzB and atzC for the subsequent degradation steps [14] [23].
Table 2: Comparative Analysis of Atrazine Degradation in Gram-positive and Gram-negative Bacteria
Bacterial Type | Representative Species | Degradation Genes | N-Isopropylammelide Degradation | Enzyme Localization | Complete Mineralization |
---|---|---|---|---|---|
Gram-negative | Pseudomonas sp. ADP | atzA, atzB, atzC | Complete to cyanuric acid | Plasmid (pADP-1) | Yes (with atzD, atzE, atzF) |
Gram-positive | Arthrobacter aurescens TC1 | trzN, atzB, atzC | Complete to cyanuric acid | Plasmid (160-kb) | Variable (some strains with atzD) |
Despite these genetic differences, both Gram-positive and Gram-negative bacteria can effectively degrade N-isopropylammelide to cyanuric acid and isopropylamine through the action of AtzC [14] [23]. However, the subsequent fate of cyanuric acid varies between different bacterial species [15] [24]. Many Gram-negative bacteria, such as Pseudomonas species strain ADP, possess additional genes (atzD, atzE, and atzF) that enable the complete mineralization of cyanuric acid to carbon dioxide and ammonia [12] [15]. In contrast, some Gram-positive bacteria may lack these genes and can only degrade atrazine to cyanuric acid, which then accumulates in the environment [14] [23].
Research has shown that the genes encoding atrazine degradation enzymes, including atzC, are highly conserved across diverse bacterial genera, suggesting horizontal gene transfer events [11] [14]. For instance, nearly identical atzC genes have been found in both Gram-positive bacteria like Arthrobacter species and Gram-negative bacteria like Pseudomonas species, Ralstonia species, and Agrobacterium species [12] [23]. This conservation of gene sequences across phylogenetically distant bacteria indicates the recent evolution and spread of these genes in response to the introduction of synthetic triazine herbicides into the environment [11] [14].
The efficiency of N-isopropylammelide degradation can vary between different bacterial species and strains [14] [21]. Some bacteria, such as Arthrobacter aurescens TC1, can metabolize a broader range of s-triazine compounds compared to others, suggesting differences in the substrate specificity of their degradative enzymes [18] [25]. Additionally, the expression of atrazine degradation genes, including atzC, may be regulated differently in Gram-positive and Gram-negative bacteria, affecting the rate and efficiency of N-isopropylammelide degradation [14] [24].
Interestingly, some bacterial communities have been found to engage in cooperative degradation of atrazine and its metabolites, including N-isopropylammelide [15] [21]. In these communities, different bacterial species may specialize in different steps of the degradation pathway, with some species converting atrazine to N-isopropylammelide and others converting N-isopropylammelide to cyanuric acid [21]. This metabolic cooperation allows for more efficient degradation of atrazine in complex environmental settings [15] [21].
The hydrolysis of N-isopropylammelide by AtzC enzyme results in the formation of two products: cyanuric acid and isopropylamine [2] [8]. This reaction represents a critical step in the atrazine degradation pathway, as it generates compounds that can be further metabolized by soil microorganisms [7] [15]. The interaction between N-isopropylammelide, cyanuric acid, and isopropylamine is governed by the enzymatic mechanism of AtzC and the subsequent metabolic fates of the products [6] [17].
The enzymatic hydrolysis of N-isopropylammelide by AtzC follows a mechanism similar to other amidohydrolases [6] [19]. The zinc ion in the active site of AtzC coordinates a water molecule, which becomes activated for nucleophilic attack on the carbon-nitrogen bond connecting the isopropylamine group to the triazine ring [17] [19]. This nucleophilic attack results in the cleavage of the carbon-nitrogen bond and the formation of cyanuric acid and isopropylamine [6] [17]. The reaction proceeds with a stoichiometric 1:1 ratio, with one molecule of N-isopropylammelide yielding one molecule each of cyanuric acid and isopropylamine [8] [17].
Cyanuric acid, one of the products of N-isopropylammelide hydrolysis, serves as a common intermediate in the degradation pathways of various s-triazine compounds [7] [15]. In bacteria that possess the appropriate enzymes, cyanuric acid can be further metabolized through a series of hydrolytic reactions [15] [24]. The first step in cyanuric acid degradation involves the enzyme cyanuric acid amidohydrolase (AtzD or TrzD), which opens the s-triazine ring to form biuret [15] [24]. Biuret is then converted to allophanate by biuret hydrolase (AtzE or TrzE), and finally to ammonia and carbon dioxide by allophanate hydrolase (AtzF or TrzF) [15] [24].
Isopropylamine, the other product of N-isopropylammelide hydrolysis, can serve as a nitrogen source for many soil bacteria [13] [18]. The metabolic fate of isopropylamine typically involves its conversion to acetone and ammonia through the action of amine oxidases or dehydrogenases [13]. The ammonia released from isopropylamine can be assimilated into cellular nitrogen pools, while acetone can enter central carbon metabolism [13] [18]. This ability to utilize isopropylamine as a nitrogen source contributes to the growth advantage of atrazine-degrading bacteria in environments where nitrogen is limiting [18].
The interaction between N-isopropylammelide, cyanuric acid, and isopropylamine is also influenced by the kinetics of the AtzC-catalyzed reaction [5] [17]. The rate of N-isopropylammelide hydrolysis depends on factors such as substrate concentration, enzyme concentration, pH, temperature, and the presence of inhibitors [16] [17]. Under optimal conditions (pH 7.0-8.0, temperature 30-37°C), AtzC from Pseudomonas species strain ADP exhibits a Km value of 406 μM and a kcat value of 13.3 s⁻¹ for N-isopropylammelide [17] [20]. These kinetic parameters influence the rate at which cyanuric acid and isopropylamine are produced from N-isopropylammelide in bacterial cells [17].